2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate involves several steps:
Starting Materials: The synthesis begins with 2,5-dioxopyrrolidin-1-yl and 6-hydrazinonicotinic acid.
Reaction with Acetone: The 6-hydrazinonicotinic acid is reacted with acetone to form the hydrazone derivative.
Formation of the Final Product: The hydrazone derivative is then reacted with 2,5-dioxopyrrolidin-1-yl to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions to yield hydrazine derivatives.
Substitution: Substitution reactions can occur at the pyridine ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These typically involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)benzoate
- 2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)thiophene-3-carboxylate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate is unique due to its specific hydrazone and pyridine moieties, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable hydrazone derivatives makes it particularly useful in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-8(2)15-16-10-4-3-9(7-14-10)13(20)21-17-11(18)5-6-12(17)19/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHEFYNLJWJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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